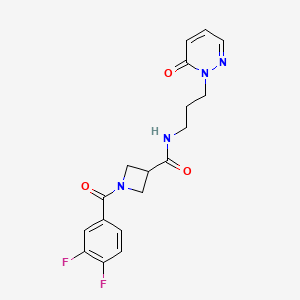

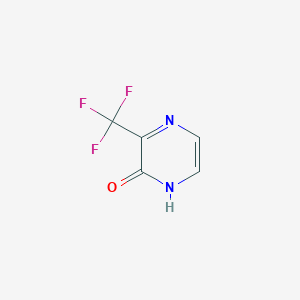

![molecular formula C15H16N2O3S2 B2993620 N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide CAS No. 942012-68-2](/img/structure/B2993620.png)

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . This ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The molecular structure of pyrrolidine compounds can be analyzed using techniques like X-ray, FTIR, and NMR spectroscopy . The specific molecular structure of “N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide” is not available in the sources I found.Chemical Reactions Analysis

The chemical reactions involving pyrrolidine compounds can be complex and varied. For instance, a one-pot multicomponent approach was used to synthesize phenyl/thiophene dispiro indenoquinoxaline pyrrolidine quinolone analogues .Aplicaciones Científicas De Investigación

Synthetic Pathways and Chemical Transformations

N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine have been synthesized and subjected to reactions that unexpectedly afforded pyrrolidin-3-ones, offering insights into the synthetic pathways involving sulfonamide derivatives (Králová et al., 2019).

Potential Biological Activities

A study on thiophene sulfonamide derivatives revealed their urease inhibition and hemolytic activities, highlighting the biological applications of sulfonamide compounds in addressing urease-related issues and evaluating their hemolytic properties (Noreen et al., 2017).

Detection and Discrimination Techniques

Research has developed reaction-based fluorescent probes for the selective discrimination of thiophenols over aliphatic thiols, demonstrating the chemical sensing capabilities of sulfonamide-based compounds in environmental and biological sciences (Wang et al., 2012).

Antimicrobial and Anticancer Properties

Novel heterocyclic compounds containing a sulfonamido moiety were synthesized and found to exhibit significant antibacterial activity, underscoring the potential of sulfonamide derivatives as antibacterial agents (Azab et al., 2013). Additionally, a study on novel sulfonamide derivatives evaluated their in-vitro anticancer activity, revealing several compounds with higher activity than doxorubicin against human tumor liver cell lines, highlighting the anticancer potentials of sulfonamide compounds (Ghorab et al., 2015).

Electrochemical Applications

A voltammetric investigation of new polythiophene derivatives possessing electrochemically cleavable sulfonamide groups was conducted, exploring the use of these compounds in solid-phase electrosynthesis and demonstrating the versatility of sulfonamide derivatives in electrochemical applications (Dubey et al., 1999).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds with similar structures have been known to interact with various receptors and enzymes, influencing their activity .

Mode of Action

It’s worth noting that the pyrrolidine ring, a key structural feature of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

Biochemical Pathways

Compounds with similar structures have been known to modulate various biochemical pathways, leading to a range of biological effects .

Pharmacokinetics

The pyrrolidine ring, a key structural feature of this compound, is generally known for its favorable pharmacokinetic profile .

Result of Action

Compounds with similar structures have been known to exhibit a range of biological activities .

Propiedades

IUPAC Name |

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S2/c1-11-10-12(16-22(19,20)15-5-3-9-21-15)6-7-13(11)17-8-2-4-14(17)18/h3,5-7,9-10,16H,2,4,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVNHQVDRRRZQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CS2)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

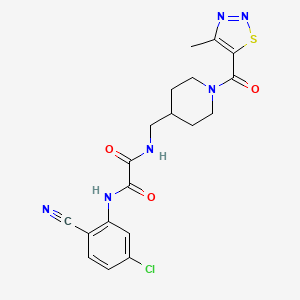

![2-[(3Z)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylidene]-2-fluoroacetic acid](/img/structure/B2993537.png)

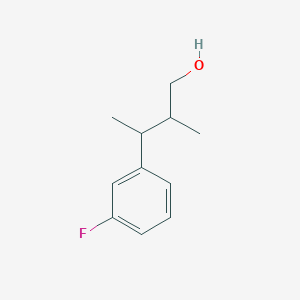

![9-(2,5-Difluorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2993539.png)

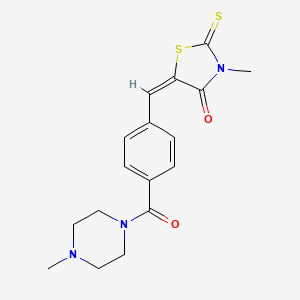

![Methyl 3-[(3-bromophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate](/img/structure/B2993547.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2993554.png)

![6-chloro-N2-{[4-(trifluoromethyl)phenyl]methyl}pyridine-2,5-dicarboxamide](/img/structure/B2993556.png)

![N-(5-(2,4-dimethylthiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide](/img/structure/B2993560.png)